molecular formula C18H17N5O2S2 B2610632 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034570-89-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2610632
CAS No.: 2034570-89-1
M. Wt: 399.49
InChI Key: DJQUJOPDYLGCJL-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including pyrazole and thiophene rings, as well as a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring can be formed through a cyclization reaction.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are typical.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural features. It could potentially act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies might focus on its activity against certain diseases or its ability to interact with biological targets.

Industry

In industrial applications, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might impart desirable characteristics to polymers or other materials, making it useful in electronics or photonics.

Mechanism of Action

The mechanism by which N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Lacks the thiophene ring, which might affect its biological activity or material properties.

    N-(2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Lacks one of the pyrazole rings, potentially altering its reactivity and applications.

Uniqueness

The presence of both pyrazole and thiophene rings, along with the sulfonamide group, makes N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide unique. This combination of functional groups can impart specific electronic, steric, and hydrogen-bonding properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-pyrazol-1-yl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c24-27(25,17-5-3-16(4-6-17)22-10-1-8-19-22)21-13-18(15-7-12-26-14-15)23-11-2-9-20-23/h1-12,14,18,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQUJOPDYLGCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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